Dibenzo[b,d]furan-1-sulfonic acid
Description
Dibenzo[b,d]furan-1-sulfonic acid is a heterocyclic aromatic compound featuring a fused dibenzofuran scaffold with a sulfonic acid (-SO₃H) group at the 1-position. The dibenzofuran core consists of two benzene rings fused via an oxygen-containing furan ring, while the sulfonic acid substituent imparts strong acidity and high water solubility. This compound is structurally analogous to derivatives like dibenzo[b,d]furan-1-ol (where -OH replaces -SO₃H) and dibenzo[b,d]thiophene sulfonic acids (where sulfur replaces oxygen in the heterocycle) .
Properties
CAS No. |
402598-43-0 |
|---|---|
Molecular Formula |
C12H8O4S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibenzofuran-1-sulfonic acid |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)11-7-3-6-10-12(11)8-4-1-2-5-9(8)16-10/h1-7H,(H,13,14,15) |
InChI Key |
VNEPVNGVCLASPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-1-sulfonic acid typically involves the sulfonation of dibenzo[b,d]furan. One common method is the reaction of dibenzo[b,d]furan with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form corresponding sulfonic acid derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, reduced sulfonic acids, and various substituted dibenzo[b,d]furan derivatives.
Scientific Research Applications
Dibenzo[b,d]furan-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biological molecules, leading to changes in their structure and function. These interactions can affect enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Dibenzo[b,d]thiophene Sulfonic Acid Derivatives
The substitution of oxygen with sulfur in the heterocycle (dibenzo[b,d]thiophene) significantly alters electronic and biological properties. For example:
- COX Binding Affinity : Dibenzo[b,d]thiophene-3-sulfonic acid derivatives exhibit higher binding affinity for COX-1 over COX-2, suggesting heteroatom electronegativity (S vs. O) influences target selectivity. The sulfur atom’s larger size and lower electronegativity may enhance hydrophobic interactions in enzyme binding pockets .
Dibenzo[b,d]furan-1-ol (-OH Derivative)
Replacing the sulfonic acid group with a hydroxyl group (-OH) drastically changes physicochemical properties:
- Acidity: Sulfonic acids (pKa ~ -1 to 2) are far stronger acids than phenols (pKa ~10), making the former more suitable for applications requiring proton donation or solubility in aqueous media .
- Solubility : The -SO₃H group enhances water solubility, whereas -OH derivatives are less polar and more lipophilic .
Table 2: Functional Group Comparison
| Compound | Functional Group | Solubility (Qualitative) | Application Implications |
|---|---|---|---|
| Dibenzo[b,d]furan-1-sulfonic acid | -SO₃H | High (polar) | Catalysis, electrolytes |
| Dibenzo[b,d]furan-1-ol | -OH | Low (lipophilic) | Organic synthesis |
Sulfonate Esters (e.g., Dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate)
Sulfonate esters (R-O-SO₂-Ar) differ from sulfonic acids in stability and reactivity:
- Acidity : Esters lack acidic protons, making them inert under conditions where sulfonic acids act as Brønsted acids.
- Applications : Sulfonate esters are often used as intermediates in organic synthesis or stabilizing agents, whereas sulfonic acids serve as catalysts or dopants in conductive materials .
Chlorinated Dibenzofurans and Dibenzo[b,f]oxepines
- Chlorinated Dibenzofurans: Chlorine substituents increase lipophilicity and environmental persistence, contrasting with sulfonic acid’s polarity. Chlorinated derivatives (e.g., dioxins) are notoriously toxic, while sulfonic acids are generally less bioaccumulative .
- Dibenzo[b,f]oxepines : The 7-membered oxepine ring introduces conformational flexibility compared to the rigid 5-membered furan. Derivatives with fluoroazobenzene photoswitches highlight how substituents (e.g., -SO₃H vs. -N=N-) enable applications in optoelectronics or photopharmacology .
Biological Activity
Dibenzo[b,d]furan-1-sulfonic acid is an organic compound notable for its unique structure, which includes a dibenzo[b,d]furan framework with a sulfonic acid group. This structural arrangement significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the sulfonic acid group enhances its solubility in water and reactivity, making it a valuable compound for various applications in medicinal chemistry and biological research.
| Property | Description |
|---|---|
| Molecular Formula | |
| Structure | Dibenzo[b,d]furan with sulfonic acid group |
| Solubility | High (due to sulfonic acid group) |
| Reactivity | Versatile in chemical transformations |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been shown to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that dibenzo[b,d]furan derivatives exhibit significant antimicrobial activity. Studies have shown that modifications to the dibenzo[b,d]furan structure can enhance this activity against various bacterial strains. For instance, certain derivatives demonstrated potent effects against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .
Anticancer Activity
This compound and its derivatives have also been investigated for their anticancer properties. A study highlighted that specific dibenzo[b,d]furan derivatives showed promising results in inhibiting cancer cell proliferation in vitro. These compounds were particularly effective against leukemia cell lines, showcasing their potential as therapeutic agents in oncology .
Case Study 1: PDE-4 Inhibition
A study focused on the synthesis of dibenzo[b,d]furan-1-yl-thiazole derivatives revealed their inhibitory effects on phosphodiesterase 4B (PDE-4B) and tumor necrosis factor-alpha (TNF-α). The lead compound from this study exhibited significant systemic availability and was non-toxic in preclinical models. This suggests that derivatives of dibenzo[b,d]furan could be developed into effective treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2: Antitumor Activity
Another investigation into dibenzo[b,d]furan derivatives derived from cercosporamide demonstrated their dual inhibition of Pim kinases and CLK1 kinases. These compounds displayed low micromolar anticancer potency against specific leukemia cell lines, indicating their potential as novel anticancer agents . The structure-activity relationship (SAR) studies provided insights into how modifications to the dibenzo[b,d]furan core can enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
